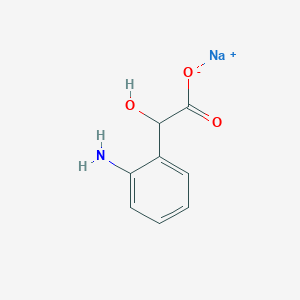

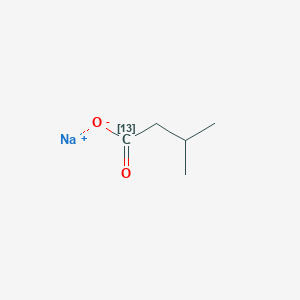

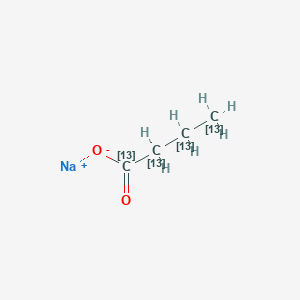

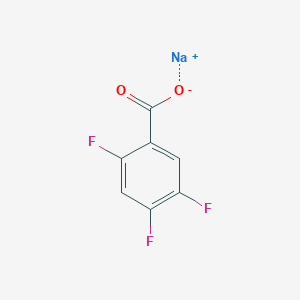

![molecular formula C13H9FN2OS2 B1324606 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440327-83-3](/img/structure/B1324606.png)

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as 3-FB-2-TDP, is a thiophene-based heterocycle with a broad range of applications in the scientific research field. It is a highly versatile compound, used in a variety of synthetic processes, and has shown promising results in the areas of biochemistry, pharmacology, and drug delivery.

Scientific Research Applications

Antibacterial and Antifungal Applications

Synthesis and Antibacterial and Antifungal Activity of New Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives : Compounds with structural similarities to 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been synthesized and tested for their antibacterial and antifungal properties. The derivatives demonstrated potent activity against various strains of bacteria and fungi, surpassing the performance of conventional antifungals like fluconazole in certain cases (Kahveci et al., 2020).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance Studies of Bicyclic Thiophene Derivatives : This study explored the NMR characteristics of compounds structurally related to 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, focusing on the interactions and couplings observable in their NMR spectra. The findings contribute to understanding the molecular structure and behavior of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Antitumor Applications

Synthesis and Evaluation of Antitumor Activity of New 4-substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives : Research has shown that derivatives of 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibit significant antitumor activity against various human cancer cell lines. This suggests potential applications in cancer treatment and the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Physicochemical Properties and Biological Potential

Synthesis of Substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and Comparison of Their Properties : The study synthesized and compared the physicochemical properties and biological potential of various thieno[3,4-d]pyrimidine derivatives. The findings highlight the diverse applications and biological activities these compounds can offer, providing a basis for further research and drug development (Zadorozhny, Turov, & Kovtunenko, 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bruton’s tyrosine kinase (btk) . BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

Similar compounds have been shown to disturb mitochondrial membrane potential and increase reactive oxygen species level in cells in a dose-dependent manner . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to cell death .

Biochemical Pathways

The compound may affect the B-cell receptor signaling pathway, given its potential role as a BTK inhibitor . Activated BTK leads to activation of multiple signaling networks including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways, which regulate the activation, survival, and proliferation of B cells .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The compound may induce cell apoptosis through the caspase 3-mediated apoptotic pathway . This could result in the death of cancer cells, providing a potential therapeutic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s synthesis has been optimized by varying solvents, catalysts, and the use of microwave irradiation . Additionally, safety data sheets suggest that the compound may be combustible and corrosive to metals , indicating that storage and handling conditions can impact its stability and safety .

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCBLSGJRQXASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.